molecular formula C12H18ClN3O B1477269 (1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol CAS No. 2003357-55-7

(1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol

Cat. No.: B1477269
CAS No.: 2003357-55-7
M. Wt: 255.74 g/mol
InChI Key: YDHAVYCNMHMOBB-UHFFFAOYSA-N
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Description

The compound (1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol is a heterocyclic organic compound It features a pyrimidine ring substituted with a chlorine atom and a methyl group, connected to a piperidine ring that is further substituted with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-methyl-4,6-dichloropyrimidine, the pyrimidine ring is constructed through cyclization reactions.

    Substitution Reactions: The chlorine atoms on the pyrimidine ring are selectively substituted with a piperidine derivative, such as 4-methylpiperidine, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol: can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxymethyl group or to reduce the pyrimidine ring.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Dehydroxymethylated or reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to enzyme inhibition.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit ubiquitin-specific proteases, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects.

Comparison with Similar Compounds

Similar Compounds

    (1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidine: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    (1-(6-Chloro-2-methylpyrimidin-4-yl)-4-hydroxypiperidine: Contains a hydroxyl group instead of a hydroxymethyl group, leading to different chemical properties.

Uniqueness

(1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl)methanol: is unique due to the presence of both the pyrimidine and piperidine rings, as well as the hydroxymethyl group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-(6-chloro-2-methylpyrimidin-4-yl)-4-methylpiperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-9-14-10(13)7-11(15-9)16-5-3-12(2,8-17)4-6-16/h7,17H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHAVYCNMHMOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(CC2)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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